![molecular formula C13H16ClN B13801397 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is a bicyclic compound that features a nitrogen atom within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method involves the use of 4-phenyl-1-azabicyclo[2.2.2]octane as the starting material, which is then treated with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, forming the parent azabicyclo compound
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Applications De Recherche Scientifique
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents due to its unique structure and potential biological activity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, particularly in the development of tropane alkaloids.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the chlorine atom and the bicyclic structure contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1-azabicyclo[2.2.2]octane: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Cyano-4-phenyl-1-azabicyclo[2.2.2]octane: Contains a cyano group instead of chlorine, leading to different reactivity and applications
Uniqueness
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Propriétés
Formule moléculaire |
C13H16ClN |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
2-chloro-4-phenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H16ClN/c14-12-10-13(6-8-15(12)9-7-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clé InChI |
NLLKUNTTXKUARA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1(CC2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


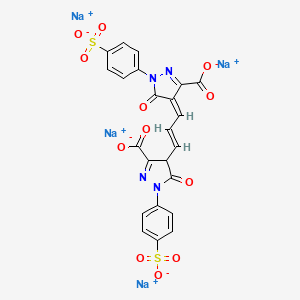
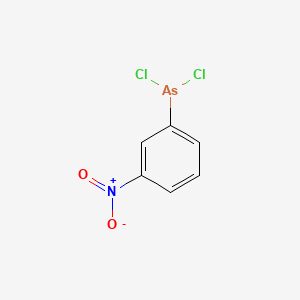
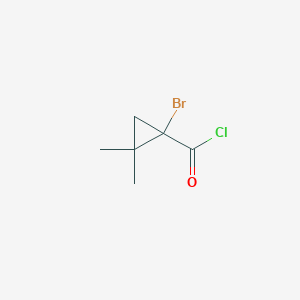

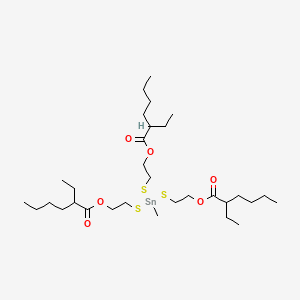
![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)
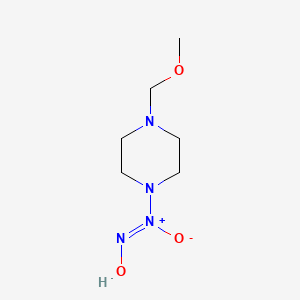
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
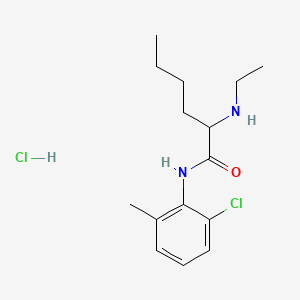
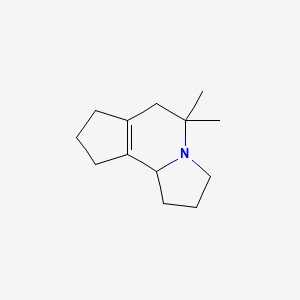
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
